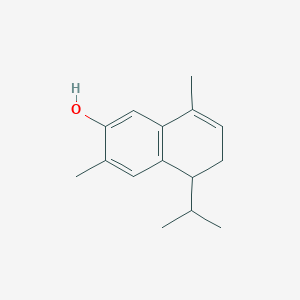

7-Hydroxy-3,4-dihydrocadalin

説明

Structure

3D Structure

特性

IUPAC Name |

3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-9,12,16H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHICMXANUYYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2=C1C=C(C(=C2)C)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 7 Hydroxy 3,4 Dihydrocadalin

Primary Botanical Sources of 7-Hydroxy-3,4-dihydrocadalin

The primary and most extensively documented botanical source of this compound is Heterotheca inuloides Cass. (Asteraceae), a medicinal plant commonly known as Mexican arnica. nih.gov This plant is widely utilized in Mexican traditional medicine to address a variety of conditions, including wounds, rheumatic pain, and inflammation. nih.govresearchgate.net Scientific investigations have identified this compound as one of the main sesquiterpenoid metabolites present in the plant, particularly within its inflorescences (flowers). nih.govdoi.org Bioassay-guided fractionation studies have consistently pointed to this compound as a key contributor to the plant's pharmacological activities. nih.govresearchgate.netdoi.orgresearchgate.net The concentration of this compound in Heterotheca inuloides has made the plant the subject of numerous phytochemical studies. doi.orgacs.orgnih.govthieme-connect.com

While Heterotheca inuloides is the principal species from which this compound is isolated, the natural products database LOTUS indicates its presence within the Heterotheca genus more broadly. nih.gov However, detailed studies and isolation reports in other species within this genus or other plant families are not as extensively documented as for Mexican arnica.

Extraction Techniques for this compound

The isolation of this compound from its botanical matrix involves several established extraction techniques, primarily centered around solvent-based methods and supercritical fluid approaches.

Solvent extraction is a common method for obtaining this compound from the dried and powdered parts of Heterotheca inuloides, such as the flowers or aerial parts. nih.govacs.org The choice of solvent is critical, as it determines the efficiency and selectivity of the extraction.

Hexane (B92381): Hexane is frequently reported as an effective solvent for extracting this compound. nih.govdoi.org Maceration of the dried inflorescences in hexane at room temperature has been shown to yield a crude extract from which the compound can be further purified. nih.govresearchgate.net In comparative studies of different solvents, the hexane extract consistently demonstrated high potency, suggesting it is particularly well-suited for isolating this slightly polar sesquiterpenoid. doi.orgthieme-connect.com One study noted a yield of 1.67% for the hexane extract from the inflorescences. nih.gov

Dichloromethane (B109758): Dichloromethane has also been used in the extraction process. doi.orgnih.gov Studies comparing various extracts found that while the hexane extract was the most potent, the dichloromethane extract also contained the target compound. doi.orgresearchgate.netthieme-connect.com

Acetone (B3395972) and Methanol (B129727): Other solvents like acetone and methanol have been used to extract various compounds from Heterotheca inuloides. acs.orgnih.govcambridge.org While these extracts contain a complex mixture of phytochemicals, including flavonoids and other sesquiterpenes, subsequent fractionation is required to isolate this compound. acs.orgresearchgate.net

Below is a data table summarizing the findings from a study that compared the effectiveness of different solvent extracts from Heterotheca inuloides.

| Solvent Used for Extraction | Efficacy/Potency Note | Reference(s) |

| Hexane | Determined to be the most potent and effective extract. | doi.org, thieme-connect.com, researchgate.net |

| Dichloromethane | Showed activity, but was less potent than the hexane extract. | doi.org, thieme-connect.com, researchgate.net |

| Ethyl Acetate (B1210297) | Showed activity, but was less potent than the hexane extract. | doi.org, nih.gov, thieme-connect.com |

| Methanol | Determined to be inactive or the least potent in the specific bioassays conducted. | nih.gov, acs.org, thieme-connect.com |

Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂) represents a more modern and sustainable technique for obtaining extracts from Heterotheca inuloides. nih.govmdpi.com This method is particularly useful for extracting lipophilic compounds like sesquiterpenoids. mdpi.com In this process, CO₂ is brought to a supercritical state (above its critical temperature and pressure), where it exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Research has shown that using SC-CO₂ with ethanol (B145695) as a co-solvent can effectively extract bioactive compounds, including sesquiterpenoids like 7-hydroxy-3,4-dihydrocadalene, from Mexican arnica. mdpi.com The yield and composition of the extract can be manipulated by adjusting the pressure, temperature, and co-solvent flow rate. For instance, one study achieved a maximum yield of 7.13% using conditions of 60 °C, 10 MPa pressure, and a co-solvent flow of 8 g/min . nih.govmdpi.com The presence of 7-hydroxy-3,4-dihydrocadalene was confirmed in extracts obtained via SFE. mdpi.com

The table below details the conditions and yields from a study on Supercritical Fluid Extraction of Heterotheca inuloides.

| Treatment | Temperature (°C) | Pressure (MPa) | Co-solvent Flow ( g/min ) | Yield (%) | Reference(s) |

| T1 | 40 | 10 | 4 | Not specified | nih.gov, mdpi.com |

| T2 | 60 | 10 | 8 | 7.13 | nih.gov, mdpi.com |

| T3 | 40 | 30 | 4 | Not specified | nih.gov, mdpi.com |

| T4 | 60 | 30 | 4 | 6.69 | nih.gov, mdpi.com |

Purification and Isolation Strategies

Following the initial extraction, the crude extract contains a mixture of various compounds. Therefore, purification and isolation steps are essential to obtain pure this compound.

The most commonly cited method for purification is silica (B1680970) gel column chromatography . nih.govgoogle.com The crude hexane extract is passed through a column packed with silica gel. A solvent or a mixture of solvents (eluent), such as hexane, is used to separate the components based on their different affinities for the silica gel. nih.gov Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. cambridge.org

After chromatographic separation, recrystallization is often employed as a final purification step. The isolated this compound is dissolved in a suitable solvent, such as hexane, and then allowed to slowly crystallize, often at low temperatures (e.g., 4°C), which results in a purer solid form of the compound. nih.gov The purity of the final product is typically confirmed through analytical techniques such as melting point determination and gas chromatography-mass spectrometry (GC-MS). doi.orgresearchgate.net

The sesquiterpenoid this compound is a naturally occurring compound that has been identified and isolated from Heterotheca inuloides, a plant commonly known as Mexican arnica. nih.govresearchgate.net This plant has a history of use in traditional Mexican medicine for treating various ailments, including wounds, inflammation, and pain. nih.govresearchgate.net Scientific investigations have focused on isolating the bioactive constituents of Heterotheca inuloides to validate its traditional uses, leading to the identification of this compound as a key active compound. nih.govresearchgate.net

Bioassay-Guided Fractionation Techniques

The isolation of this compound from Heterotheca inuloides is often directed by bioassay-guided fractionation. researchgate.net This approach involves a systematic process of separating the plant's crude extracts into various fractions and testing the biological activity of each fraction. The fractions that exhibit the desired activity are then subjected to further separation until a pure, active compound is isolated.

In the case of this compound, its known antinociceptive (pain-relieving) and anti-inflammatory properties are utilized to guide the fractionation process. researchgate.netresearchgate.net For instance, various extracts of Heterotheca inuloides (hexane, dichloromethane, ethyl acetate, and methanol) have been evaluated using the formalin test, an animal model for pain assessment. researchgate.netnih.gov The hexane extract consistently demonstrated the highest potency, indicating that the active compounds were likely nonpolar or slightly polar. researchgate.net This bioassay result directed the subsequent isolation efforts on the hexane extract. Further fractionation of the most active fractions, guided by their ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammation in models like the croton oil-induced ear edema test, has successfully led to the isolation of this compound as one of the principal anti-inflammatory agents. researchgate.netdiva-portal.org

A summary of the bioassay-guided fractionation process for isolating this compound is presented in the table below.

| Fractionation Step | Bioassay Used | Key Finding |

| Initial Solvent Extraction | Formalin Test (Antinociceptive) | The hexane extract showed the highest activity. researchgate.netnih.gov |

| Fractionation of Hexane Extract | Formalin Test, Randall-Selitto Model | Identified fractions containing the most potent antinociceptive compounds. researchgate.net |

| Further Fractionation | Croton Oil-Induced Edema (Anti-inflammatory), COX-1/COX-2 Inhibition Assays | Led to the isolation of this compound as a primary active compound. researchgate.net |

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of this compound from the crude plant extract. Following an initial extraction, typically with a solvent like hexane or dichloromethane, various chromatographic methods are employed. nih.govresearchgate.net

Silica Gel Chromatography : This is a commonly used method for the initial separation of compounds from the crude extract. nih.gov For instance, after obtaining a hexane extract from the inflorescences of Heterotheca inuloides, it is passed through a silica chromatography column. nih.gov Elution with hexane allows for the separation of this compound from other components of the extract. nih.gov

Vacuum Liquid Chromatography (VLC) and Medium-Pressure Liquid Chromatography (MPLC) : For more refined separation, VLC and MPLC are utilized. An acetonic extract of Heterotheca inuloides has been purified using VLC with a gradient of hexane and ethyl acetate, yielding several crude fractions. researchgate.net Specific fractions were then further purified using MPLC on silica gel to isolate this compound. researchgate.net

Sephadex LH-20 : This size-exclusion chromatography method is also employed in the purification process. It separates molecules based on their size. Following initial separation by MPLC, fractions containing this compound can be passed through a Sephadex LH-20 column for final purification. researchgate.net

The table below outlines the different chromatographic techniques used in the isolation of this compound.

| Chromatographic Method | Purpose | Eluent/Mobile Phase (Example) |

| Silica Gel Column Chromatography | Initial separation from crude extract | Hexane nih.gov |

| Vacuum Liquid Chromatography (VLC) | Fractionation of extracts | Hexane-Ethyl Acetate mixtures researchgate.net |

| Medium-Pressure Liquid Chromatography (MPLC) | Further purification of fractions | Not specified |

| Sephadex LH-20 | Final purification step | Not specified |

Recrystallization Procedures

Recrystallization is a crucial final step to obtain highly pure this compound. After the compound has been separated by chromatographic methods, it is dissolved in a suitable solvent, and then the solution is cooled to induce the formation of crystals. nih.gov This process removes any remaining impurities. For this compound, purification has been achieved by recrystallization in hexane at a temperature of 4°C. nih.gov Another study reported a melting point of 103-104 °C for the recrystallized compound. researchgate.net

Analytical Methods for Purity Assessment

To ensure the purity of the isolated this compound, specific analytical methods are employed. These methods go beyond basic identification and provide a quantitative measure of purity.

One study has explicitly reported the purity of the isolated this compound to be 99.8%. nih.gov This high level of purity was confirmed through a combination of two methods:

Melting Point Determination : The melting point of a pure crystalline solid is a sharp, well-defined temperature. The observed melting point of 103-104°C for the isolated compound is a strong indicator of its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This powerful analytical technique combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In the analysis of this compound, an Agilent 6890 N gas chromatograph coupled to a LECO Pegasus 4D mass spectrometer was used to confirm the 99.8% purity. nih.gov GC-MS is also used more broadly in the analysis of fractions during bioassay-guided fractionation to identify the chemical constituents present, including this compound. nih.gov

While High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment of similar compounds, the specific use of HPLC for the purity determination of this compound is not detailed in the reviewed literature, which instead highlights GC-MS. nih.gov

Biosynthetic Pathways and Enantiomeric Considerations of 7 Hydroxy 3,4 Dihydrocadalin

Mevalonate (B85504) Pathway Precursors to Sesquiterpenoids

In higher plants and fungi, the journey to sesquiterpenoids like 7-Hydroxy-3,4-dihydrocadalin begins with the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm. pnas.orgresearchgate.net This fundamental metabolic route constructs the universal five-carbon (C5) building blocks of all terpenoids. pnas.org

The pathway commences with the condensation of three molecules of acetyl-CoA. libretexts.org A series of enzymatic steps, including a key reduction catalyzed by HMG-CoA reductase, leads to the formation of mevalonate (MVA). nih.gov Subsequent phosphorylations and a decarboxylation event convert mevalonate into the primary C5 isoprenoid unit, isopentenyl diphosphate (B83284) (IPP). libretexts.org IPP is then isomerized to its electrophilic counterpart, dimethylallyl diphosphate (DMAPP). nih.govoup.com

The synthesis of sesquiterpenoid precursors requires the sequential head-to-tail condensation of these C5 units. An enzyme known as farnesyl diphosphate synthase (FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to yield the C15 compound, farnesyl diphosphate (FPP). nih.govnih.gov FPP is the direct and universal precursor for the vast array of sesquiterpene skeletons, including the cadalane framework. researchgate.netnih.gov

Table 1: Key Steps in the Mevalonate Pathway to FPP

| Step | Starting Material(s) | Key Enzyme(s) | Product |

|---|---|---|---|

| 1 | 3 x Acetyl-CoA | Thiolase, HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 2 | HMG-CoA | HMG-CoA reductase | Mevalonate (MVA) |

| 3 | Mevalonate | Mevalonate kinase, Phosphomevalonate kinase | Mevalonate-5-diphosphate |

| 4 | Mevalonate-5-diphosphate | Diphosphomevalonate decarboxylase | Isopentenyl diphosphate (IPP) |

| 5 | Isopentenyl diphosphate (IPP) | IPP isomerase | Dimethylallyl diphosphate (DMAPP) |

| 6 | 2 x IPP + 1 x DMAPP | Farnesyl diphosphate synthase (FPPS) | Farnesyl diphosphate (FPP) |

This table outlines the major enzymatic transformations from acetyl-CoA to the direct sesquiterpene precursor, FPP, via the mevalonate pathway.

It is noteworthy that in bacteria and plant plastids, an alternative route known as the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway exists for synthesizing IPP and DMAPP. libretexts.orgnih.gov While the MVA pathway is the principal source for cytosolic sesquiterpenes in many organisms, metabolic crosstalk between the MVA and MEP pathways can occur in plants, where IPP may be transported from plastids to the cytosol. pnas.org

Proposed Biosynthetic Routes to Cadalin-Type Sesquiterpenes

The transformation of the linear FPP molecule into the bicyclic cadalane skeleton is a pivotal step, catalyzed by a class of enzymes called sesquiterpene synthases. The process begins with the ionization of FPP, where the diphosphate group is eliminated to form a farnesyl cation. researchgate.netresearchgate.net This highly reactive carbocation can then undergo a series of intramolecular cyclizations and rearrangements.

Two main routes are generally proposed for the formation of cadinane-type sesquiterpenes:

Nerolidyl Diphosphate (NDP) Intermediate Route: The farnesyl cation can isomerize to a tertiary nerolidyl cation, which then cyclizes to form the initial ring structure. acs.org

Direct Cyclization/Germacrene Intermediate Route: The farnesyl cation can cyclize directly. A significant alternative mechanism for cadalane formation involves the protonation of a neutral germacrene D intermediate. acs.orgnih.gov This intermediate is itself formed from the cyclization of FPP. researchgate.net Research on the enzyme MtTPS5 from Medicago truncatula has provided evidence that cadalane sesquiterpenes are produced primarily through the protonation of germacrene D, challenging the universal acceptance of the NDP-mediated pathway for all cadalane skeletons. acs.orgnih.gov

Following the initial cyclization, the resulting carbocation intermediates undergo further rearrangements, including hydride and proton shifts, to ultimately form the stable cadinane (B1243036) bicyclic structure. researchgate.net The specific stereochemistry and final structure, such as this compound, are determined by the precise folding of the FPP substrate within the enzyme's active site and the specific sequence of reactions it catalyzes.

Enzymatic Synthesis and Key Biosynthetic Enzymes (e.g., Sesquiterpene Synthases)

The remarkable diversity of sesquiterpene structures is generated by sesquiterpene synthases (STPS) or terpene synthases (TPS), enzymes that convert the single precursor FPP into a multitude of cyclic and acyclic skeletons. nih.govnih.gov These enzymes are often promiscuous, capable of producing multiple products from a single substrate. acs.org

Key enzymes identified in the biosynthesis of cadalane-type sesquiterpenes include:

MtTPS5: A multiproduct sesquiterpene synthase isolated from the model legume Medicago truncatula. This enzyme produces at least 27 different sesquiterpenes from FPP, with a significant portion being cadalane-type compounds. acs.orgnih.gov Studies on MtTPS5 have been instrumental in elucidating the germacrene D-mediated route to the cadalane skeleton. acs.org

τ-Cadinol Synthase: Enzymes that produce τ-cadinol, a cadinane sesquiterpene alcohol, have been identified in organisms like Lavandula angustifolia (lavender) and maize. nih.gov These synthases are crucial for the formation of hydroxylated cadinane structures.

δ-Cadinene Synthase: Found in cotton (Gossypium arboreum), this is an example of a high-fidelity sesquiterpene synthase that produces δ-cadinene as its primary product, showcasing the specificity that can be achieved by these enzymes. acs.org

The catalytic process within the active site of a sesquiterpene synthase is a complex cascade. The enzyme's three-dimensional structure provides a template that binds FPP in a specific conformation, shields the reactive carbocation intermediates from water, and guides the cyclization and rearrangement reactions to yield specific products with high stereochemical control. acs.org In the case of MtTPS5, mutational analysis has shown that a specific tyrosine residue is critical for the protonation of the germacrene D intermediate, highlighting the precise enzymatic control over the reaction pathway. acs.orgnih.gov

Table 2: Examples of Sesquiterpene Synthases in Cadalane Biosynthesis

| Enzyme | Source Organism | Key Product(s) | Significance |

|---|---|---|---|

| MtTPS5 | Medicago truncatula | Multiple cadalane sesquiterpenes | Demonstrates multiproduct nature and germacrene D-mediated pathway. acs.orgnih.gov |

| τ-Cadinol Synthase | Lavandula angustifolia | τ-Cadinol | Key for producing hydroxylated cadinane sesquiterpenes. nih.gov |

| δ-Cadinene Synthase | Gossypium arboreum | δ-Cadinene | Example of a high-fidelity enzyme producing a single cadinane product. acs.org |

This table presents select enzymes involved in the biosynthesis of cadalane-type sesquiterpenes, their natural sources, and their contribution to understanding the biosynthetic pathways.

Stereochemical Aspects: (±)-7-Hydroxy-3,4-dihydrocadalin and Enantioselective Synthesis

The structure of this compound contains stereocenters, meaning it can exist as different stereoisomers. The designation (±)-7-Hydroxy-3,4-dihydrocadalin specifically refers to a racemic mixture, which contains equal amounts of the two enantiomers (mirror-image isomers). nih.gov

While chemical synthesis often produces racemic mixtures unless chiral catalysts or auxiliaries are used, biosynthesis in nature is typically highly stereospecific. The enzymes responsible, such as sesquiterpene synthases, have chiral active sites that manipulate the substrate and reaction intermediates with high precision, leading to the formation of a single, optically pure enantiomer. acs.org For instance, the products generated by the MtTPS5 enzyme are almost optically pure, with an enantiomeric excess (ee) of ≥98%. acs.org Therefore, this compound isolated from a natural source like Heterotheca inuloides is expected to be a single enantiomer or a mixture where one enantiomer predominates significantly. doi.orgacs.orgnih.gov

The development of methods for enantioselective synthesis—chemical reactions that preferentially produce one enantiomer over the other—is a major focus in organic chemistry. beilstein-journals.orgoaepublish.com Such methods are crucial for producing specific, biologically active stereoisomers. While general strategies for the enantioselective synthesis of various complex molecules exist, including those with structures related to dihydropyran-2-ones, specific, published enantioselective syntheses for this compound are not prominently detailed in the reviewed literature. oaepublish.comuva.es The challenge lies in controlling the formation of multiple stereocenters in the bicyclic cadalane core.

Synthetic Approaches and Structural Modifications of 7 Hydroxy 3,4 Dihydrocadalin

Total Synthesis Strategies for 7-Hydroxy-3,4-dihydrocadalin

The total synthesis of this compound, a cadinane-type sesquiterpene, while not extensively detailed in publicly available literature, can be approached through established methods for constructing the cadinane (B1243036) skeleton. Strategies often rely on building the bicyclic decalin ring system and subsequently introducing the required functional groups. A plausible route can be inferred from the successful synthesis of the closely related aromatic analogue, 7-hydroxycadalene (B162038).

One such synthesis begins with carvotanacetone. rsc.org This starting material undergoes a Mannich reaction with paraformaldehyde and morpholine (B109124) hydrochloride, followed by condensation with ethyl sodio-α-acetylpropionate. rsc.org Subsequent hydrolysis and cyclization yield a bicyclic hydroxy-ketone intermediate. rsc.org The final crucial step involves a one-pot reaction where this intermediate is subjected to dehydration, reduction, and dehydrogenation, for instance by heating with a catalyst like palladised charcoal in a high-boiling solvent such as diphenyl ether, to yield the aromatic 7-hydroxycadalene. rsc.org To achieve the target this compound, a selective reduction of the less substituted aromatic ring of a cadalene (B196121) intermediate would be required, or the synthesis would need to be halted and modified prior to the final aromatization step.

Semi-Synthetic Derivatization of this compound

The this compound molecule, often isolated from natural sources like Heterotheca inuloides, serves as a versatile scaffold for semi-synthetic modifications. nih.govresearchgate.net These modifications primarily target the reactive phenolic hydroxyl group and the partially saturated ring, allowing for the exploration of new chemical space and the modulation of biological activity.

Modification at the Hydroxyl Group (e.g., Acetylation, Benzoylation, Carbamoylation)

The phenolic hydroxyl group at the C-7 position is the most common site for derivatization due to its reactivity. Standard esterification and etherification reactions can be readily applied.

Acetylation: The hydroxyl group can be converted to an acetate (B1210297) ester. This is typically achieved by reacting this compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The resulting product is 7-acetoxy-3,4-dihydrocadalene. researchgate.netnih.gov This modification has been shown to significantly alter the compound's biological profile. researchgate.net

Benzoylation: Similar to acetylation, benzoylation involves the esterification of the hydroxyl group using a benzoylating agent such as benzoyl chloride, usually in the presence of a base like pyridine. This reaction yields 7-benzoxy-3,4-dihydrocadalene, a derivative that has been synthesized to evaluate its biological properties. nih.gov

Carbamoylation: The hydroxyl group can be converted to a carbamate. For example, reaction with phenyl isocyanate would yield 7-(phenylcarbamate)-3,4-dihydrocadalene. nih.gov This modification introduces a significantly bulkier group and changes the hydrogen-bonding potential of the C-7 substituent. nih.gov

Other Strategic Chemical Modifications

Beyond simple derivatization of the hydroxyl group, the core structure of this compound can be altered. A key strategic modification is the dehydrogenation of the partially saturated ring. This process converts the dihydrocadalin skeleton into the fully aromatic cadalene system. For instance, the derivative 7-(phenylcarbamate)-3,4-dihydrocadalene can be further transformed into 7-(phenylcarbamate)-cadalene. nih.gov This aromatization step significantly flattens the molecule's topography and alters its electronic properties, which can have a profound impact on its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies have revealed that the biological activity of this compound is highly sensitive to modifications, particularly at the C-7 hydroxyl group and the saturation level of the ring system.

Research on the cytotoxic effects against human breast cancer cells (MCF-7) demonstrated that the parent natural product, 7-hydroxy-3,4-dihydrocadalene, is significantly more potent than its semi-synthetic derivatives. nih.gov The IC₅₀ value for 7-hydroxy-3,4-dihydrocadalene was determined to be 55.24 µM after 48 hours of exposure. nih.gov In stark contrast, the cytotoxic potency of the derivatives 7-(phenylcarbamate)-3,4-dihydrocadalene and the fully aromatized 7-(phenylcarbamate)-cadalene was remarkably lower, to the point that an IC₅₀ value could not be determined under the same experimental conditions. nih.gov This suggests that the free phenolic hydroxyl group is crucial for its cytotoxic activity, and its replacement with a bulkier phenylcarbamate group is detrimental to this effect. nih.gov

Furthermore, the type of modification at the hydroxyl group can dramatically shift the biological effect. For example, while this compound exhibits anti-inflammatory properties, its acetylated derivative, 7-acetoxy-3,4-dihydrocadalene, was found to be proinflammatory. researchgate.net Similarly, in a study evaluating activity against Giardia intestinalis, 7-hydroxy-3,4-dihydrocadalene was one of the most active compounds, while its acetylated and benzoylated derivatives showed only moderate or no activity. nih.gov

These findings underscore the importance of the unsubstituted C-7 hydroxyl group and the specific stereochemistry of the dihydrocadalin core for its biological activities.

Table 1: Comparative Cytotoxicity of this compound and its Derivatives against MCF-7 Cells

| Compound | Modification | Cytotoxicity (IC₅₀ at 48h) | Source |

|---|---|---|---|

| This compound | Parent Compound | 55.24 µM | nih.gov |

| 7-(Phenylcarbamate)-3,4-dihydrocadalene | Carbamoylation at C-7 OH | Not determinable (low potency) | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 7-Acetoxy-3,4-dihydrocadalene |

| 7-Benzoxy-3,4-dihydrocadalene |

| This compound |

| 7-Hydroxycadalene |

| 7-(Phenylcarbamate)-3,4-dihydrocadalene |

| 7-(Phenylcarbamate)-cadalene |

| Acetic anhydride |

| Acetyl chloride |

| Benzoyl chloride |

| Carvotanacetone |

| Diphenyl ether |

| Ethyl sodio-α-acetylpropionate |

| Morpholine hydrochloride |

| Paraformaldehyde |

| Phenyl isocyanate |

Pharmacological Activities and Underlying Molecular Mechanisms of 7 Hydroxy 3,4 Dihydrocadalin

Antinociceptive Activity

7-Hydroxy-3,4-dihydrocadalin has demonstrated significant antinociceptive, or pain-reducing, effects in several preclinical models of inflammatory and neuropathic pain. These studies have begun to elucidate the complex mechanisms through which this compound exerts its analgesic properties.

In Vivo Models (e.g., Formalin Test, Carrageenan-Induced Mechanical Hyperalgesia)

The antinociceptive potential of this compound has been evaluated using well-established animal models of pain. In the formalin test, a model that assesses both acute and persistent pain, local peripheral administration of this compound significantly reduced the nociceptive behavior in a dose-dependent manner during both the initial (neurogenic) and later (inflammatory) phases of the test. Notably, its efficacy in the second phase was comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802); however, this compound was more effective in the first phase.

Furthermore, in a model of inflammatory pain induced by carrageenan, local administration of this compound dose-dependently reduced mechanical hyperalgesia, which is an increased sensitivity to pain. The compound's effectiveness in these models suggests its potential to alleviate pain arising from inflammatory conditions. Studies in streptozotocin-induced diabetic rodents, a model for neuropathic pain, have also shown that oral administration of this compound can decrease formalin-evoked hyperalgesia in a dose-dependent fashion.

Table 1: Effect of this compound in In Vivo Antinociceptive Models

| Model | Effect | Key Findings | References |

| Formalin Test | Dose-dependent reduction of nociceptive behavior in both phases. | More effective and potent than diclofenac in the first phase. | , |

| Carrageenan-Induced Mechanical Hyperalgesia | Dose-dependent reduction of mechanical hyperalgesia. | Demonstrates antihyperalgesic effects in an inflammatory pain model. | , |

| Streptozotocin-Induced Diabetic Neuropathy (Formalin Test) | Dose-dependent decrease in formalin-evoked hyperalgesia. | Suggests potential for treating neuropathic pain. | , |

Involvement of Serotonergic Receptors (5-HT1A, 5-HT1B, 5-HT1D)

Research into the molecular mechanisms underlying the antinociceptive effects of this compound has pointed towards the involvement of the serotonergic system. Specifically, studies have shown that the antinociceptive effect of this compound in the formalin test is prevented by the administration of methiothepin, a non-selective 5-HT1 receptor antagonist.

Further investigation using more selective antagonists has revealed the participation of specific serotonin (B10506) receptor subtypes. The antinociceptive action of this compound was blocked by WAY100635, SB224289, and BRL15572, which are selective antagonists for the 5-HT1A, 5-HT1D, and 5-HT1B receptors, respectively. These findings strongly suggest that the activation of peripheral 5-HT1A, 5-HT1B, and 5-HT1D receptors is a key component of the compound's pain-relieving mechanism.

Guanylyl Cyclase Activation and cGMP Pathway Modulation

In addition to the serotonergic system, the guanylyl cyclase-cyclic guanosine (B1672433) monophosphate (cGMP) pathway appears to play a role in the antinociceptive effects of this compound. Studies have demonstrated that the antihyperalgesic effect of the compound in the formalin test in diabetic rats was prevented by ODQ, a selective inhibitor of guanylyl cyclase.

The activation of guanylyl cyclase leads to the synthesis of cGMP, a second messenger that can activate protein kinase G. This cascade is thought to ultimately lead to the opening of potassium channels, causing hyperpolarization of nociceptive neurons and thereby reducing pain signaling. The involvement of this pathway suggests a multifaceted mechanism of action for this compound.

Role of Opioid Receptors (Absence of Involvement)

To provide a comprehensive understanding of its mechanism of action, the potential involvement of the opioid system in the antinociceptive effects of this compound has also been investigated. Studies have consistently shown that the administration of naltrexone (B1662487), a non-selective opioid receptor antagonist, does not block the antinociceptive effects of this compound in the formalin test. This lack of reversal by naltrexone indicates that the pain-relieving properties of this compound are not mediated by the activation of opioid receptors.

Anti-inflammatory Activity

Concurrent with its antinociceptive properties, this compound exhibits anti-inflammatory activity in various in vivo models.

In Vivo Models (e.g., Croton Oil-Induced Edema, Carrageenan-Induced Edema)

The anti-inflammatory effects of this compound have been demonstrated in models of acute inflammation. In the croton oil-induced ear edema model in mice, the compound showed a significant inhibitory effect on edema formation.

Table 2: Effect of this compound in In Vivo Anti-inflammatory Models

| Model | Effect | Key Findings | References |

| Croton Oil-Induced Ear Edema | Significant inhibition of edema. | Demonstrates topical anti-inflammatory activity. | , |

| Carrageenan-Induced Paw Edema | Dose-dependent reduction in paw edema. | Shows anti-inflammatory effect in a model of acute inflammation. | , |

Cyclooxygenase (COX-1 and COX-2) Inhibition

The sesquiterpenoid this compound has demonstrated notable inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govthieme-connect.com Research indicates that this compound inhibits both COX-1 and COX-2, the two primary isoforms of the enzyme. nih.govthieme-connect.comdoi.org In in vitro assays measuring prostaglandin (B15479496) biosynthesis, this compound displayed a preferential inhibition of COX-1 over COX-2. nih.govthieme-connect.com

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values. For COX-1, the IC50 value has been reported to be 22 µM, while for COX-2, it is significantly higher at 526 µM. nih.govthieme-connect.com This suggests a greater selectivity for the COX-1 isoform. thieme-connect.com This inhibitory action on COX enzymes is believed to contribute to the compound's observed anti-inflammatory properties, particularly in models of topical inflammation. nih.govthieme-connect.com The mechanism of action resembles that of non-steroidal anti-inflammatory drugs (NSAIDs), which also target the cyclooxygenase pathway. doi.org

Table 1: Cyclooxygenase (COX) Inhibition by this compound

| Enzyme | IC50 Value | Reference |

| COX-1 | 22 µM | nih.govthieme-connect.com |

| COX-2 | 526 µM | nih.govthieme-connect.com |

Effects on Leukocyte Migration (Absence of Effect)

Despite its demonstrated anti-inflammatory activity through COX inhibition, this compound does not appear to influence leukocyte migration. thieme-connect.com Specifically, studies have shown that this compound has no effect on the fMLP/PAF-induced exocytosis of human neutrophils. nih.govthieme-connect.com This indicates that its anti-inflammatory mechanism is not related to the modulation of neutrophil degranulation or migration, processes that are crucial in the inflammatory response. thieme-connect.com Furthermore, the compound was found to be ineffective in carrageenan-induced edema models, which are heavily dependent on neutrophil infiltration. nih.govthieme-connect.comdiva-portal.org

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its protective effects on biological systems. nih.govresearchgate.net

Mechanisms of Action: Inhibition of Lipid Peroxidation (Mitochondrial, Microsomal, Red Blood Cells)

A key aspect of its antioxidant activity is the inhibition of lipid peroxidation, a process of oxidative degradation of lipids that can lead to cell damage. nih.govresearchgate.netmdpi.com The compound has been shown to effectively inhibit lipid peroxidation in both mitochondrial and microsomal membranes. nih.govresearchgate.net This inhibition occurs in the presence of inducers such as Fe(III)-ADP/NADH or Fe(III)-ADP/NADPH. nih.govresearchgate.net Furthermore, this compound has been found to protect red blood cells from oxidative hemolysis, indicating its ability to safeguard cell membranes from peroxidative damage. nih.govresearchgate.net In one study, complete inhibition of both microsomal and mitochondrial peroxidation was observed at a concentration of 1 µM. researchgate.net

A recent study on the MCF7 breast cancer cell line further demonstrated the compound's ability to induce lipid peroxidation at its IC50 concentration (55.24 µM at 48h), leading to a significant increase in thiobarbituric acid reactive substance (TBARS) levels compared to control cells. nih.govnih.gov

Modulation of Reactive Oxygen Species (ROS) Levels

The compound has been shown to modulate the levels of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. nih.govnih.govfrontiersin.orgmdpi.com In a study on MCF7 breast cancer cells, this compound significantly increased intracellular ROS levels at its IC50 concentration, as measured by the 2′,7′-dichlorofluorescein diacetate (DCFH-DA) assay. nih.govnih.gov This pro-oxidant effect in cancer cells is thought to be a key mechanism behind its cytotoxic activity, leading to apoptosis. nih.govnih.govpeerj.com The induction of oxidative stress appears to be a central component of its anti-cancer properties. nih.govnih.govpeerj.com

Protection Against Oxidative Hemolysis

Confirming its membrane-protective effects, this compound has been demonstrated to protect red blood cells against oxidative hemolysis. nih.govresearchgate.netnih.gov This protective action is a direct consequence of its ability to inhibit lipid peroxidation and scavenge free radicals, thereby preserving the integrity of the erythrocyte membrane under oxidative stress. nih.govresearchgate.netnih.govnih.govhematology.org

Antineuropathic Activity

The potential of this compound to alleviate neuropathic pain, a debilitating condition often associated with diabetes, has been a subject of scientific investigation. Research has focused on its efficacy in animal models of diabetic neuropathy, its ability to counteract heightened pain sensitivity, and its connection to the reduction of oxidative stress.

Studies have utilized streptozotocin-induced diabetic rodent models to explore the antineuropathic effects of this compound. nih.govnih.gov In these models, the administration of streptozotocin (B1681764) leads to hyperglycemia, which in turn induces painful diabetic neuropathy, characterized by hyperalgesia (an increased response to a painful stimulus) and allodynia (pain resulting from a stimulus that does not normally provoke pain). nih.govscielo.org.co

In one such study, rats and mice were made hyperglycemic by injecting them with streptozotocin. nih.gov The development of chemical hyperalgesia was observed in these animals after three weeks of diabetes induction. nih.gov The research aimed to assess the effects of this compound in this diabetic state without controlling for glucose levels, thereby focusing on the compound's direct impact on neuropathic pain. nih.gov The findings from these models suggest that this compound possesses both acute and chronic beneficial effects in the context of painful diabetic neuropathy. nih.govscielo.org.co

A significant finding in the study of this compound is its ability to reduce key symptoms of neuropathic pain, namely mechanical hyperalgesia and allodynia. nih.govnih.gov

Acute oral administration of the compound was shown to decrease formalin-evoked hyperalgesia in diabetic rats in a dose-dependent manner. nih.gov Furthermore, after six weeks of diabetes induction, when tactile allodynia was established, oral administration of this compound demonstrated a reduction in this symptom, with an efficacy comparable to that of pregabalin (B1679071), a commonly used medication for neuropathic pain. nih.govnih.gov

Chronic administration of this compound also proved effective. nih.gov Over a six-week period, it significantly prevented the development of both mechanical hyperalgesia and allodynia in streptozotocin-induced diabetic mice. nih.govnih.govscielo.org.co Notably, unlike pregabalin, this compound did not appear to affect motor activity, suggesting a more targeted therapeutic action. nih.govnih.gov

The antineuropathic effects of this compound are believed to be mediated through multiple pathways. nih.gov Research indicates the involvement of 5-HT receptors and the inhibition of the guanylyl cyclase enzyme. nih.gov The antihyperalgesic effect was prevented by a non-selective 5-HT receptor antagonist (methiothepin) and a guanylyl cyclase inhibitor (ODQ), but not by an opioid receptor antagonist (naltrexone). nih.govnih.gov

Table 1: Effect of this compound on Neuropathic Pain in Diabetic Rodents

| Parameter | Animal Model | Key Findings | Reference |

| Chemical Hyperalgesia | Streptozotocin-induced diabetic rats | Acute oral administration decreased formalin-evoked hyperalgesia dose-dependently. | nih.govnih.gov |

| Tactile Allodynia | Streptozotocin-induced diabetic rats | Acute oral administration reduced tactile allodynia, similar to pregabalin. | nih.govnih.gov |

| Mechanical Hyperalgesia & Allodynia | Streptozotocin-induced diabetic mice | Chronic oral administration prevented the development of these conditions. | nih.govnih.govscielo.org.co |

The development and progression of diabetic neuropathy are closely linked to hyperglycemia-induced oxidative stress. nih.govresearchgate.net this compound has demonstrated antioxidant properties that appear to contribute to its antineuropathic effects. nih.govnih.gov

In studies with streptozotocin-induced diabetic models, acute oral administration of this compound was found to reduce the concentration of malondialdehyde in plasma samples. nih.govnih.gov Malondialdehyde is a well-known marker of oxidative stress. This suggests that the compound's ability to mitigate neuropathic pain is, at least in part, due to its capacity to counteract oxidative damage. nih.govnih.gov This antioxidant activity, combined with its anti-inflammatory and antinociceptive properties, positions this compound as a compound of interest for the treatment of chronic pain conditions characterized by an imbalance of oxidative stress, such as painful diabetic neuropathy. nih.gov

Antimicrobial Activity

This compound has also been identified as having significant antimicrobial properties, with demonstrated efficacy against certain bacteria and protozoa.

Research has shown that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Studies involving bioassay-directed fractionation of extracts from Heterotheca inuloides identified this compound as a key antimicrobial agent. nih.gov

The minimum inhibitory concentrations (MICs) for this compound against various Gram-positive bacteria were found to be in the range of 6.25 to 12.5 micrograms/ml. nih.govresearchgate.net Of particular note is its bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to multiple antibiotics. nih.govresearchgate.net The minimum bactericidal concentration (MBC) of this compound against MRSA was determined to be 12.5 micrograms/ml. nih.govresearchgate.net

Table 2: Antibacterial Activity of this compound

| Bacterial Type | Specific Strain | Activity | Concentration | Reference |

| Gram-positive bacteria | Not specified | Inhibitory | MIC: 6.25-12.5 µg/ml | nih.govresearchgate.net |

| Gram-positive bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | MBC: 12.5 µg/ml | nih.govresearchgate.net |

In addition to its antibacterial effects, this compound has demonstrated promising activity against the protozoan parasite Giardia intestinalis (also known as Giardia lamblia), the causative agent of the gastrointestinal disease giardiasis. nih.gov

In vitro studies assessing the activity of compounds isolated from Heterotheca inuloides against G. intestinalis trophozoites identified this compound as one of the most active metabolites. nih.gov The research highlighted that exposure of G. intestinalis trophozoites to this compound resulted in significant alterations to their cellular architecture and led to ultrastructural disorganization. nih.gov This suggests that this compound may serve as a valuable lead compound in the development of new treatments for giardiasis, a condition for which current therapies can have undesirable side effects. nih.gov

Mechanisms of Antimicrobial Action (e.g., Cellular Architecture Disorganization)

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as the methicillin-resistant Staphylococcus aureus (MRSA). doi.org The proposed mechanism for its antimicrobial effects involves the breakdown of the bacterial cell wall. unt.edu

Cytotoxic and Anticancer Activity

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Breast Cancer Cells MCF7)

Research has shown that this compound exhibits a cytotoxic effect on the human breast cancer cell line MCF7 in a manner that is dependent on both concentration and time. nih.govnih.govresearchgate.net The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell viability, were determined to be 55.24 µM at 48 hours and 52.83 µM at 72 hours of exposure. nih.gov The most significant cytotoxicity was observed at the 48 and 72-hour time points. nih.gov Studies comparing this compound to its semi-synthetic derivatives, 7-(phenylcarbamate)-3,4-dihydrocadalene and 7-(phenylcarbamate)-cadalene, found that the natural compound possessed significantly higher cytotoxic potency against MCF7 cells. nih.govresearchgate.net

Interactive Data Table: IC₅₀ Values of this compound on MCF7 Cells

| Time Point (Hours) | IC₅₀ (µM) | Source |

|---|---|---|

| 48 | 55.24 | nih.gov |

| 72 | 52.83 | nih.gov |

Mechanisms: Oxidative Stress-Mediated Apoptosis, Caspase Activation (Caspase-3, Caspase-9)

The cytotoxic activity of this compound is primarily mediated through the induction of oxidative stress, leading to apoptosis. nih.govnih.govresearchgate.net The compound significantly increases intracellular levels of reactive oxygen species (ROS) and induces lipid peroxidation. nih.govresearchgate.net At its IC₅₀ concentration, this compound was found to increase intracellular ROS levels by 182% compared to control cells. nih.gov

This increase in oxidative stress triggers the intrinsic pathway of apoptosis, which is characterized by the activation of specific enzymes known as caspases. nih.govnih.govresearchgate.net Treatment with this compound led to a significant increase in the activities of both caspase-9 and caspase-3. nih.gov Specifically, at the IC₅₀ concentration, caspase-9 activity increased by 118.42% and caspase-3 activity by 24.17% relative to control cells. nih.gov Furthermore, the compound was observed to slightly inhibit the levels of Bcl-2, an anti-apoptotic protein. nih.govnih.govresearchgate.net

Interactive Data Table: Effect of this compound on Apoptotic Markers

| Marker | Effect | Percentage Increase vs. Control (at IC₅₀) | Source |

|---|---|---|---|

| Intracellular ROS | Increase | 182% | nih.gov |

| Caspase-9 Activity | Increase | 118.42% | nih.gov |

| Caspase-3 Activity | Increase | 24.17% | nih.gov |

| Bcl-2 Levels | Slight Inhibition | Not specified | nih.govnih.govresearchgate.net |

Modulation of Cell Proliferation and Migration

In addition to inducing apoptosis, this compound has been shown to decrease the proliferation and migration of MCF7 breast cancer cells. nih.gov The ability to inhibit cell migration was tested using a wound-healing assay. nih.govresearchgate.net The phenolic hydroxyl group at the seventh carbon position of the molecule appears to be crucial for these activities. nih.gov

Future Directions in 7 Hydroxy 3,4 Dihydrocadalin Research

Elucidation of Novel Molecular Targets and Signaling Pathways

Current understanding of 7-Hydroxy-3,4-dihydrocadalin's mechanism of action primarily revolves around its ability to induce oxidative stress and apoptosis in cancer cells, and its interaction with serotonergic pathways in neuropathic pain. Future investigations should aim to identify novel molecular targets to broaden its therapeutic applicability.

Key research frontiers include the identification of specific protein kinases, transcription factors, and epigenetic modulators that are directly or indirectly affected by this compound. For instance, its pro-oxidant activity suggests a potential interaction with redox-sensitive signaling pathways such as Nrf2 and NF-κB, which are critical in cellular stress responses and inflammation. A deeper dive into its impact on mitochondrial proteins beyond ATP synthesis could reveal novel targets related to metabolic reprogramming in disease states.

| Known Molecular Interaction | Affected Signaling Pathway | Potential Novel Targets for Future Research |

| Increased Reactive Oxygen Species (ROS) | Oxidative Stress | Nrf2, Keap1, Antioxidant Response Element (ARE) |

| Activation of Caspase-3 and Caspase-9 | Apoptosis | Bcl-2 family proteins (beyond general inhibition), IAP family proteins |

| Inhibition of Bcl-2 | Apoptosis | Specific protein kinases (e.g., JNK, p38 MAPK) upstream of Bcl-2 |

| Reduced Mitochondrial ATP Synthesis | Mitochondrial Dysfunction | Components of the electron transport chain, mitochondrial membrane proteins |

| Activation of 5-HT Receptors | Serotonergic Signaling | Specific subtypes of 5-HT receptors, downstream G-protein-coupled signaling |

| Inhibition of Guanylyl Cyclase | Nitric Oxide Signaling | Soluble guanylyl cyclase (sGC) isoforms |

Development of Advanced Synthetic Methodologies for Enhanced Production or Novel Analogues

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent is hampered by the lack of dedicated, efficient synthetic routes. Currently, it is primarily isolated from natural sources. Future research must focus on the development of robust and scalable total synthesis methods.

Furthermore, the creation of novel analogues through advanced synthetic chemistry could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Strategies could involve the modification of the aromatic ring or the aliphatic portion of the molecule to explore structure-activity relationships. The development of asymmetric synthetic routes would also be crucial to investigate the stereochemical aspects of its biological activity.

Exploration of New Biological Activities Beyond Current Understanding

The known cytotoxic and antineuropathic effects of this compound likely represent only a fraction of its biological capabilities. Future research should systematically screen this compound for a wider range of activities. Given its impact on oxidative stress and apoptosis, promising areas for investigation include its potential as an anti-inflammatory, immunomodulatory, or neuroprotective agent in conditions beyond neuropathic pain, such as neurodegenerative diseases. Its structural similarity to other bioactive sesquiterpenes also suggests potential antimicrobial or antifungal properties that are yet to be explored.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is imperative. Proteomic studies, utilizing techniques like mass spectrometry-based proteomics, could identify global changes in protein expression and post-translational modifications in cells treated with the compound. This could uncover novel protein targets and affected pathways.

Metabolomics would offer a snapshot of the metabolic perturbations induced by this compound, providing insights into its effects on cellular energy metabolism, lipid metabolism, and other key biochemical pathways. The combination of these omics approaches will be powerful in constructing a comprehensive picture of the compound's mechanism of action.

Application in Pre-clinical Models for Specific Disease States (non-human, non-clinical)

While initial studies have utilized in vitro cancer cell lines and a rodent model of diabetic neuropathy, the application of this compound in a broader range of pre-clinical, non-human models is a critical next step. For its anticancer potential, testing in xenograft and patient-derived xenograft (PDX) models of various cancers will be necessary to evaluate its in vivo efficacy.

For its neuroactive properties, its effects could be studied in models of other neurological disorders, such as Parkinson's or Alzheimer's disease, to assess any neuroprotective effects. These non-human, pre-clinical studies are essential for establishing a stronger foundation for any potential future clinical applications.

| Pre-clinical Model | Disease State | Key Findings/Future Research Focus |

| MCF-7 Human Breast Adenocarcinoma Cells (in vitro) | Breast Cancer | Demonstrated concentration- and time-dependent cytotoxicity. Future research should focus on in vivo tumor models. |

| Streptozotocin-induced Diabetic Rodents (in vivo) | Neuropathic Pain | Showed significant reduction in mechanical hyperalgesia and allodynia. Future studies could explore other models of chronic pain. |

Advanced Analytical and Spectroscopic Characterization (beyond basic identification)

While the basic chemical structure of this compound has been confirmed by 1H and 13C NMR and mass spectrometry, a more in-depth characterization using advanced analytical and spectroscopic techniques is warranted. The application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would provide a more detailed and unambiguous assignment of all proton and carbon signals.

Furthermore, obtaining high-quality crystals for X-ray crystallographic analysis would definitively establish its three-dimensional structure and stereochemistry. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be employed to study its fragmentation patterns, which would be valuable for its identification in complex biological matrices during metabolomics and pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 7-Hydroxy-3,4-dihydrocadalin critical for its bioactivity?

- Methodological Answer : The compound’s bioactivity is influenced by its molecular framework, including a hydroxyl group at position 7 and a partially saturated quinoline backbone. Key properties include:

- Molecular Formula : C₉H₉NO₂ ( ).

- Molecular Weight : 163.17 g/mol ( ).

- Functional Groups : The hydroxyl group contributes to antioxidant activity, while the dihydroquinoline structure facilitates interactions with serotonin receptors (5-HT₁) ( ).

- Experimental Relevance : These properties guide solubility studies, receptor-binding assays, and structure-activity relationship (SAR) analyses.

Q. What validated synthesis routes exist for this compound?

- Methodological Answer : Two primary routes are documented:

From 2-(4-Methoxyphenyl)ethylamine : Demethylation and cyclization under acidic conditions yield the target compound ( ).

From 6-Methoxy-1-indanone : Oxidative rearrangement followed by hydroxylation ( ).

- Key Considerations : Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products. Purity is confirmed via HPLC and NMR ( ).

Q. What in vivo models are used to study the antinociceptive effects of this compound?

- Methodological Answer : Streptozotocin (STZ)-induced diabetic rodents are standard models. Key parameters include:

- Hyperalgesia Measurement : Von Frey filaments or hot-plate tests to assess mechanical/thermal pain thresholds ( ).

- Dosage : 10–30 mg/kg administered intraperitoneally, with effects observed within 30–60 minutes ( ).

Advanced Research Questions

Q. How does this compound modulate oxidative stress in diabetic neuropathy?

- Methodological Answer : The compound reduces lipid peroxidation and malondialdehyde (MDA) levels in diabetic rats, restoring them to non-diabetic baseline values. Key mechanisms include:

- Scavenging Free Radicals : Demonstrated via diphenyl-p-picrylhydrazyl (DPPH) radical assays ( ).

- Mitochondrial Protection : Preserves mitochondrial enzyme activity (e.g., succinate dehydrogenase) under oxidative stress ( ).

Q. How can researchers resolve contradictions regarding receptor-mediated mechanisms (e.g., opioid vs. 5-HT₁ receptor pathways)?

- Methodological Answer : Pharmacological antagonism studies are critical. For example:

- Opioid Receptor Exclusion : Naltrexone (1 mg/kg) does not block the compound’s effects, ruling out opioid pathways ( ).

- 5-HT₁ Receptor Confirmation : Pretreatment with WAY-100635 (a 5-HT₁ antagonist) abolishes antihyperalgesia, confirming serotonergic involvement ( ).

Q. What experimental strategies assess the pro-apoptotic effects of this compound in cancer cells?

- Methodological Answer : Oxidative stress-mediated apoptosis is evaluated via:

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure intracellular reactive oxygen species (ROS) ( ).

- Mitochondrial Membrane Potential (ΔΨm) : JC-1 staining detects ΔΨm collapse, a hallmark of apoptosis ( ).

- Caspase Activation : Western blotting for cleaved caspase-3/9 ( ).

Notes for Experimental Replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。